molecular formula C19H19F2N7O B10900478 [5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone

[5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone

Cat. No.: B10900478
M. Wt: 399.4 g/mol
InChI Key: RYMADQPBXLJVBT-UHFFFAOYSA-N
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Description

[5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core. This structure is notable for its fused heterocyclic rings, which contribute to its unique chemical properties and potential applications in various scientific fields. The presence of cyclopropyl and difluoromethyl groups further enhances its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE typically involves the condensation of methyl 5-amino-1H-pyrazole-3-carboxylate with 1-cyclopropyl-4,4-difluorobutane-1,3-dione . This reaction proceeds under controlled conditions, often requiring a catalyst and specific temperature settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and difluoromethyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core, potentially altering its electronic properties.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazino and pyrimidinyl moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles such as amines and thiols.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, the compound has shown promise in various assays, particularly in the inhibition of specific enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, including anti-cancer and anti-inflammatory properties . The pyrazolo[1,5-a]pyrimidine core is a known pharmacophore in several drug candidates.

Industry

Industrially, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The difluoromethyl group plays a crucial role in enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE lies in its specific substitution pattern and the presence of both cyclopropyl and difluoromethyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H19F2N7O

Molecular Weight

399.4 g/mol

IUPAC Name

[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C19H19F2N7O/c20-17(21)15-10-13(12-2-3-12)24-16-11-14(25-28(15)16)18(29)26-6-8-27(9-7-26)19-22-4-1-5-23-19/h1,4-5,10-12,17H,2-3,6-9H2

InChI Key

RYMADQPBXLJVBT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=CC(=NN3C(=C2)C(F)F)C(=O)N4CCN(CC4)C5=NC=CC=N5

Origin of Product

United States

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